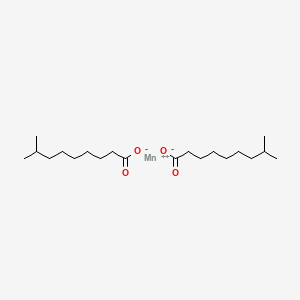
Manganese isodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese isodecanoate is a chemical compound with the molecular formula C_16H_30MnO_4. It is a manganese salt of isodecanoic acid. This compound is used in various industrial applications due to its unique properties, including its role as a catalyst in chemical reactions and its use in the production of other manganese compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese isodecanoate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese sulfate, with isodecanoic acid. The reaction typically occurs in an organic solvent, such as toluene or hexane, under reflux conditions. The resulting this compound is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In industrial settings, this compound is produced by reacting manganese oxide or manganese carbonate with isodecanoic acid. The reaction is carried out at elevated temperatures, typically between 150°C and 200°C, to ensure complete conversion of the reactants to the desired product. The product is then purified and dried to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese isodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form manganese oxides.
Reduction: It can be reduced to form lower oxidation state manganese compounds.
Substitution: The isodecanoate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Manganese dioxide (MnO_2) or other manganese oxides.
Reduction: Manganese(II) compounds.
Substitution: Various manganese coordination complexes.
Applications De Recherche Scientifique
Manganese isodecanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying manganese biochemistry.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of coatings, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of manganese isodecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The manganese center can undergo changes in oxidation state, facilitating electron transfer processes. This property makes it an effective catalyst in various chemical reactions. The isodecanoate ligand stabilizes the manganese center and influences its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Manganese acetate
- Manganese stearate
- Manganese oleate
Comparison
Manganese isodecanoate is unique due to its specific ligand, isodecanoate, which provides distinct solubility and reactivity properties compared to other manganese carboxylates. For example, manganese acetate is more soluble in water, while manganese stearate and manganese oleate are more soluble in non-polar solvents. The choice of manganese compound depends on the specific application and desired properties.
Propriétés
Numéro CAS |
84195-96-0 |
|---|---|
Formule moléculaire |
C20H38MnO4 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
manganese(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Mn/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
DVUZCSKPQAAPJP-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
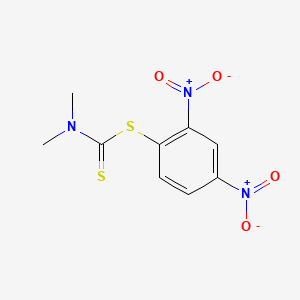
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
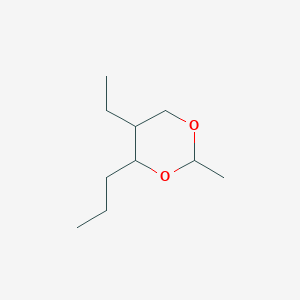
![5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13808653.png)

![2-Bicyclo[2.2.1]heptanyl(trifluoro)silane](/img/structure/B13808668.png)
![5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13808673.png)
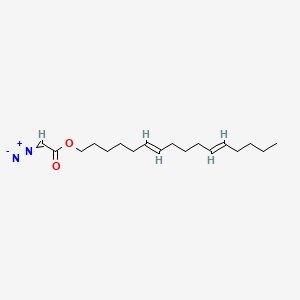
![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
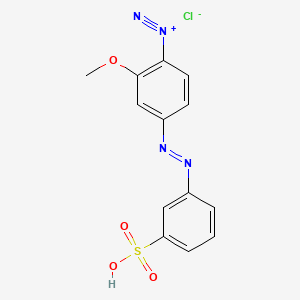
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
